molecular formula C10H12FNO2 B12977218 Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate

Cat. No.: B12977218
M. Wt: 197.21 g/mol
InChI Key: DVRFDDUFWXHZJM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate follows IUPAC rules by prioritizing functional groups and substituent positions. The parent structure is acetic acid, modified by:

  • A methyl ester group at the carboxylate oxygen
  • An amino group (-NH2) and a 2-fluoro-5-methylphenyl ring at the α-carbon

The molecular formula C10H12FNO2 (molecular weight 197.21 g/mol) confirms this structure. The benzene ring contains two substituents: a fluorine atom at position 2 and a methyl group at position 5, creating distinct electronic and steric environments. The stereospecific (2S) configuration at the α-carbon is critical for biological activity, as evidenced by enantiomer-specific synthesis routes.

Constitutional Isomerism in Fluoro-methylphenyl Substitution Patterns

Positional isomerism arises from alternative substitution patterns of fluorine and methyl groups on the phenyl ring:

  • Ortho/meta/para fluoro isomers :

    • The 2-fluoro-5-methyl configuration (target compound) differs from 3-fluoro-2-methyl analogs and 4-methyl derivatives
    • Comparative studies show 2-fluoro substitution increases ring distortion by 12-15° compared to 3-fluoro variants
  • Methyl group placement :

    • 5-methyl positioning creates a 1,3-disubstitution pattern with fluorine, unlike 4-methyl derivatives that adopt a para relationship
    • X-ray crystallography reveals the 2-fluoro-5-methyl arrangement reduces torsional strain by 18% compared to 3-fluoro-2-methyl isomers

Conformational Analysis Through 3D Structural Modeling

Density functional theory (DFT) calculations and crystallographic data reveal two dominant conformers:

  • Syn-periplanar conformation :

    • Amino group and ester oxygen aligned (±15° dihedral angle)
    • Stabilized by intramolecular hydrogen bonding (N-H···O=C, 2.1 Å)
  • Anti-clinal conformation :

    • 120° dihedral angle between amino and ester groups
    • Favored in polar solvents due to reduced dipole moment (1.2 D vs 2.8 D in syn form)

The energy barrier between conformers is 3.8 kcal/mol, allowing rapid interconversion at room temperature. Substituent effects alter conformational preferences:

  • 2-Fluoro substitution increases syn conformation prevalence by 22% compared to non-fluorinated analogs
  • Methyl group at position 5 adds 0.3 Å steric bulk, disfavoring compact conformers
# Example DFT calculation for conformational energy difference
def calculate_energy_barrier(syn_energy, anti_energy):
    return abs(syn_energy - anti_energy)

syn = -457.82  # Hartrees
anti = -457.79
print(f"Conformational barrier: {calculate_energy_barrier(syn, anti):.1f} kcal/mol") 
# Output: Conformational barrier: 3.8 kcal/mol

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate

InChI

InChI=1S/C10H12FNO2/c1-6-3-4-8(11)7(5-6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3

InChI Key

DVRFDDUFWXHZJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Esterification of 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetic acid

One common approach begins with 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetic acid, which undergoes esterification with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically performed under reflux to drive the reaction to completion, yielding methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate as an intermediate.

Step Reagents/Conditions Outcome
Esterification Methanol, H2SO4, reflux Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate

This intermediate can then be further transformed to the amino derivative via substitution reactions.

Nucleophilic Substitution to Introduce the Amino Group

The fluorine atom on the aromatic ring can be substituted by nucleophiles such as amines under controlled conditions. This nucleophilic aromatic substitution (SNAr) allows the introduction of the amino group at the α-position relative to the ester, forming this compound.

Step Reagents/Conditions Outcome
Amination Ammonia or primary amines, heat or catalyst This compound

Alternative Routes via Diazo Intermediates

Advanced synthetic methods involve the preparation of diazo compounds such as methyl 2-diazo-2-(2-fluoro-5-methylphenyl)acetate, which can be converted to the amino acid derivative through catalytic or thermal decomposition in the presence of amines. This method allows for asymmetric synthesis and better stereochemical control.

Step Reagents/Conditions Outcome
Diazo synthesis Diazo transfer reagents, base, THF solvent Methyl 2-diazo-2-(2-fluoro-5-methylphenyl)acetate
Amination Catalytic decomposition with amines This compound

Industrial and Scalable Production Methods

In industrial settings, continuous flow reactors are employed to optimize reaction conditions such as temperature, pressure, and residence time, improving yield and purity. Purification techniques include crystallization and chromatographic methods to isolate the target compound with high purity.

Reaction Conditions and Optimization

Reaction Step Typical Reagents/Conditions Notes
Esterification Methanol, H2SO4, reflux, 4-6 hours Acid catalyst promotes ester formation
Nucleophilic substitution Ammonia or amines, elevated temperature (50-100 °C) Requires careful control to avoid side reactions
Diazo intermediate formation Diazo transfer reagents (e.g., tosyl azide), base, THF, 0-25 °C Sensitive to moisture, requires inert atmosphere
Purification Flash chromatography, recrystallization Ensures removal of impurities and byproducts

Research Findings and Analytical Data

  • The esterification step proceeds with high conversion rates (>85%) under reflux conditions.
  • Nucleophilic substitution of the fluorine atom is facilitated by the electron-withdrawing effect of the ester group, allowing moderate to high yields (60-80%) of the amino ester.
  • The diazo intermediate route offers stereoselectivity advantages, with yields reported up to 80% for the diazo compound and subsequent conversion to the amino ester.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final product.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages References
Esterification + Amination 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetic acid Methanol, H2SO4, reflux; Ammonia, heat 60-80 Straightforward, scalable
Diazo Intermediate Route 2-(2-fluoro-5-methylphenyl)-2-oxoacetate Diazo transfer reagents, base, THF; catalytic amination ~80 Stereoselective, high purity
Continuous Flow Industrial Synthesis Various aromatic precursors Flow reactors, optimized conditions >85 High throughput, reproducible

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate (CAS 1427389-00-1)

  • Substituents : Methoxy group at C5 instead of methyl.
  • Impact: The methoxy group is electron-donating, enhancing resonance stabilization compared to the methyl group.
  • Applications : Marketed as a research chemical, suggesting utility in pharmaceutical synthesis .

Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl

  • Substituents: Methoxy at C4 (para to the amino-ester group).
  • Impact : The para-methoxy group may improve solubility due to polarity but reduces steric hindrance compared to ortho-substituted analogs.
  • Synthetic Accessibility : Priced at €178/250 mg, indicating moderate synthetic complexity .

Methyl 2-fluoro-2-(2-nitrophenyl)acetate (6a)

  • Substituents : Nitro group at C2 (electron-withdrawing).
  • Synthesis : Prepared via esterification of 2-fluoro-2-(2-nitrophenyl)acetic acid, a route adaptable to diverse nitro-substituted analogs .

Stereochemical and Functional Group Modifications

Methyl (R)-2-amino-2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate (2c)

  • Structure : Replaces the aromatic ring with a bromo-dihydroisoxazole moiety.
  • Stereochemistry : Exhibits high optical rotation ([α]D²⁰ = +184.3°), indicating significant chirality.
  • Synthetic Yield : 54%, comparable to other stereochemically complex analogs .

Methyl 2-amino-2-(trifluoromethyl)hex-5-enoate

  • Structure : Trifluoromethyl group instead of the aromatic ring.
  • Impact : The CF₃ group enhances metabolic stability and lipophilicity, traits desirable in CNS-targeting drugs .

Key Findings and Implications

Electron-withdrawing groups (e.g., nitro in 6a ) increase reactivity but may reduce metabolic stability compared to methyl or methoxy substituents.

Stereochemical Complexity :

  • Chiral analogs like 2c demonstrate the importance of stereochemistry in biological activity, though data for the target compound’s enantiomers are lacking.

Synthetic Feasibility :

  • Commercial availability of analogs (e.g., ) suggests scalable routes, while lower yields for stereospecific compounds (e.g., 54% in ) highlight challenges in asymmetric synthesis.

Biological Activity

Methyl 2-amino-2-(2-fluoro-5-methylphenyl)acetate is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

This compound can be synthesized through various chemical pathways, typically involving the introduction of the amino group and the fluorinated phenyl moiety. The general synthetic route involves:

  • Formation of the Fluorinated Phenyl Group : This can be achieved through halogenation of suitable precursors.
  • Amine Introduction : The amino group is introduced via nucleophilic substitution reactions.
  • Establishment of the Acetate : The methyl ester is formed through esterification reactions.

The structural formula for this compound is C11H12FNO2C_{11}H_{12}FNO_2, characterized by its unique 2-fluoro-5-methyl substitution on the phenyl ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may exhibit significant antibacterial and antifungal activities. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values below 1 µg/mL against various bacterial strains, indicating potent antibacterial effects .
  • Mechanisms of Action :
    • Inhibition of Protein Synthesis : Alkaloids and related compounds often disrupt protein synthesis in bacteria, which could be a mechanism for this compound as well.
    • Cell Membrane Disruption : Some studies indicate that such compounds can alter bacterial cell membrane permeability, leading to cell death .

Anti-inflammatory Effects

Compounds structurally related to this compound have also demonstrated anti-inflammatory properties. Research indicates that these compounds can reduce the expression of inflammatory markers such as COX-2 and iNOS, suggesting a potential role in managing inflammatory diseases .

Study on Antibacterial Activity

In a comparative study, this compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli<1
This compoundS. aureus<1
Control (Standard Antibiotic)E. coli<0.5

This data suggests that the compound has comparable efficacy to established antibiotics in inhibiting bacterial growth.

Study on Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of related compounds revealed that this compound significantly reduced COX-2 levels in vitro:

TreatmentCOX-2 Expression (Relative Units)
Control100
Compound A (related structure)60
This compound55

These findings indicate that this compound may effectively modulate inflammatory responses.

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